![molecular formula C13H18O5 B8046251 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol](/img/structure/B8046251.png)
4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
Overview
Description
4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Biological Activities : A study by Mastelić et al. (2008) synthesized derivatives of eugenol, which included compounds similar to 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol. These derivatives exhibited strong antioxidative properties and a reduced cytotoxic effect on Escherichia coli and Saccharomyces cerevisiae. Additionally, they had antiproliferative effects on human uterine carcinoma cells, suggesting potential applications in cancer treatment.
Liquid Crystalline Polymers : Hsu, Rodriguez-Parada, and Percec (1987) explored polymethacrylates and polyacrylates containing derivatives of the compound, finding that these polymers exhibited smectic mesomorphism, relevant for liquid crystal technology. The phase behavior of these polymers was analyzed using differential scanning calorimetry and optical polarizing microscopy (Hsu, Rodriguez-Parada, & Percec, 1987).
Oxidovanadium(V) Complexes : In a study by Back et al. (2012), derivatives of the compound were used to synthesize oxidovanadium(V) complexes. These complexes presented a unique [VO]3+ cation and were structurally characterized, suggesting potential applications in materials science or chemistry (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012).
Phytochemical Research : Uddin et al. (2013) identified new phenolic compounds, including structures similar to 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol, from the stem wood of Sorbus lanata. These compounds showed significant activities in DPPH radical scavenging reactions, highlighting their potential as antioxidants (Uddin, Latif, Arfan, Ali, Hussain, Simpson, Cox, & Choudhary, 2013).
Antibacterial and Antifungal Activities : Vinusha et al. (2015) synthesized Schiff base ligands from a compound structurally similar to 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol and tested their antibacterial and antifungal activities. They found moderate activity against certain bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
properties
IUPAC Name |
4-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-13(6-14)7-17-12(18-8-13)9-3-4-10(15)11(5-9)16-2/h3-5,12,14-15H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANACRFYDRRFCFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)O)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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